Metomidate

Beschreibung

Eigenschaften

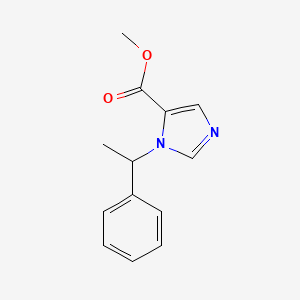

IUPAC Name |

methyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFZEKYDSVTYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048411 | |

| Record name | Metomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5377-20-8 | |

| Record name | Metomidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5377-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metomidate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metomidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z18ZYL8Y51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis of (R)-1-(1-Phenylethyl)-1H-Imidazole-5-Carboxylic Acid

The synthesis begins with the hydrolysis of (R)-etomidate hydrochloride to yield the carboxylic acid precursor. Bergström’s original method involved refluxing (R)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate in methanol and aqueous sodium hydroxide, followed by neutralization with hydrochloric acid. The resulting acid was purified via silica gel chromatography using methanol-dichloromethane (1:4 v/v), achieving yields exceeding 85%.

Key modifications by Mitterhauser et al. optimized the precursor’s purity by substituting rotary evaporation with high-performance liquid chromatography (HPLC), reducing impurities to <1%. This advancement enabled large-scale production, supporting clinical trials requiring multiple patient doses.

Radiolabeling with Carbon-11 Methyl Iodide

Radiolabeling introduces the short-lived isotope carbon-11 (t₁/₂ = 20.4 min) into the precursor. The reaction employs ¹¹C-methyl iodide and the precursor dissolved in anhydrous dimethylformamide (DMF). Using a GE TracerLab FX-C system, captive solvent methylation ensures efficient ¹¹C incorporation, achieving radiochemical yields of 40–50% (decay-corrected).

A critical innovation involves pre-loading the precursor into the reaction loop, minimizing solvent volume and enhancing specific activity. This method produces ¹¹C-metomidate with a specific activity of 100–150 GBq/μmol, a tenfold improvement over earlier techniques.

Purification Techniques for ¹¹C-Metomidate

High-Performance Liquid Chromatography (HPLC) Methods

HPLC remains the gold standard for purifying ¹¹C-metomidate. Mitterhauser’s protocol uses a C18 column with a mobile phase of ethanol-water (30:70 v/v) and 0.1% trifluoroacetic acid, achieving >99% radiochemical purity. Automated systems enable rapid purification (<10 min), crucial given carbon-11’s short half-life.

Captive Solvent Methylation and Its Impact on Purity

The captive solvent method integrates methylation and purification into a single step. By limiting solvent exchange, this approach reduces byproduct formation, yielding ¹¹C-metomidate with 99.5% purity and specific activities >150 GBq/μmol. Comparative studies show this method reduces residual solvents (e.g., DMF) to <50 ppm, meeting pharmacopeial standards.

Analytical Characterization of Synthesized this compound

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV (254 nm) and radioactivity detection confirms identity and purity. Retention times for ¹¹C-metomidate (6.2 min) and its precursor (4.8 min) ensure baseline separation, facilitating accurate quantification.

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy

Electrospray ionization mass spectrometry (ESI-MS) verifies molecular integrity, with [M+H]⁺ peaks at m/z 257.1 for this compound and m/z 229.1 for the precursor. ¹H NMR (400 MHz, CDCl₃) confirms stereochemistry: δ 1.85 (d, J = 6.8 Hz, 3H, CH₃), 3.95 (s, 3H, OCH₃), and 7.35–7.45 (m, 5H, aromatic).

Comparative Analysis of Synthesis Methodologies

| Parameter | Bergström (2003) | Mitterhauser (2003) | Captive Solvent (2020) |

|---|---|---|---|

| Radiochemical Yield (%) | 35–40 | 45–50 | 50–55 |

| Radiochemical Purity (%) | 95 | 99 | 99.5 |

| Specific Activity (GBq/μmol) | 15 | 30 | 150 |

| Synthesis Time (min) | 45 | 30 | 25 |

The captive solvent method outperforms earlier techniques in yield, purity, and specific activity, making it the preferred choice for modern PET centers.

Analyse Chemischer Reaktionen

Reaktionstypen: Metomidat unterliegt verschiedenen chemischen Reaktionen, darunter nukleophile Substitution und elektrophile Halogenierung. Es ist auch an der Bildung von radiomarkierten Verbindungen für die medizinische Bildgebung beteiligt .

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Verwendet Methyl-1H-imidazol-5-carboxylat und (S)-1-(4-Iodphenyl)ethanol.

Elektrophile Halogenierung: Umfasst die Verwendung von Iod oder anderen Halogenen zur Herstellung von radiomarkierten Derivaten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen stanylierte und iodierte Derivate von Metomidat, die in radiopharmazeutischen Anwendungen verwendet werden .

Wissenschaftliche Forschungsanwendungen

Metomidat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Bildgebung: Wird in PET-Scans zum Nachweis von adrenocortikalen Tumoren verwendet.

Pharmakologische Studien: Untersucht auf seine sedativ-hypnotischen Eigenschaften und seine Auswirkungen auf das zentrale Nervensystem.

Radiopharmaka: Wird bei der Synthese von radiomarkierten Verbindungen für die diagnostische Bildgebung eingesetzt.

5. Wirkmechanismus

Metomidat übt seine Wirkung aus, indem es als positiver allosterischer Modulator am Gamma-Aminobuttersäure-Typ-A-Rezeptor (GABAA-Rezeptor) wirkt. Dies verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure, was zu Sedierung und Hypnose führt. Zusätzlich hemmt Metomidat das Enzym 11-beta-Hydroxylase, das an der Cortisolsynthese beteiligt ist .

Ähnliche Verbindungen:

Etomidat: Ein weiteres Imidazol-basiertes Anästhetikum mit ähnlichen sedativ-hypnotischen Eigenschaften.

Methoxycarbonyletomidat: Ein Analogon von Etomidat mit einer kürzeren Wirkdauer und einem schnellen Metabolismus.

Cyclopropyl-Methoxycarbonyletomidat: Ein weiteres Analogon mit hoher hypnotischer Potenz und mittlerer Wirkdauer.

Einzigartigkeit: Metomidat ist einzigartig in seiner spezifischen Bindung an CYP11B-Enzyme in der Nebennierenrinde, was es sehr effektiv für die Bildgebung von adrenocortikalen Tumoren macht. Seine Fähigkeit, radiomarkiert zu werden, unterscheidet es auch von anderen Sedativ-Hypnotika .

Wirkmechanismus

Metomidate exerts its effects by acting as a positive allosteric modulator on the gamma-aminobutyric acid type A (GABA A) receptor. This enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and hypnosis. Additionally, this compound inhibits the enzyme 11-beta-hydroxylase, which is involved in cortisol synthesis .

Vergleich Mit ähnlichen Verbindungen

Anesthetic Derivatives: Etomidate and Analogs

Etomidate, a structural analog of metomidate, shares the imidazole core but differs in ester substituents. Both compounds bind to γ-aminobutyric acid type A (GABAA) receptors and adrenal CYP11B enzymes, but their pharmacokinetic profiles diverge significantly:

| Compound | ED50 (mg/kg) | Metabolic Half-Life (min) | Octanol/Water Coefficient | Primary Use |

|---|---|---|---|---|

| This compound | 0.73 ± 0.50 | 143 (124–170) | 380 ± 48 | Adrenal imaging, anesthesia |

| Etomidate | 0.53 ± 0.17 | 99 (81–126) | 800 ± 180 | Anesthesia |

| Methoxycarbonyl Etomidate | 5.3 ± 1.5 | 0.41 (0.31–0.60) | 190 ± 25 | Experimental anesthesia |

| Cyclopropyl-Methoxycarbonyl this compound (CPMM) | 0.69 ± 0.04 | 0.57 (0.49–0.68) | 670 ± 120 | Long-duration anesthesia |

Key Findings :

- Potency: CPMM, a this compound derivative, exhibits 10-fold higher hypnotic potency than methoxycarbonyl etomidate, with an ED50 of 0.69 mg/kg .

- Metabolic Stability : Etomidate and this compound are metabolized slower than their analogs, making them prone to adrenal suppression during prolonged infusions. In contrast, methoxycarbonyl etomidate’s half-life is <2 seconds in rat blood, minimizing metabolite accumulation .

- Structural Modifications : Introducing bulky groups (e.g., cyclopropyl) near the ester moiety in CPMM slows hydrolysis, enhancing metabolic stability and prolonging anesthetic action .

Imaging Agents: Radiolabeled Analogs

- [18F]FETO (2-[18F]fluoroethyl-desethyl-(R)-etomidate): Shares this compound’s high affinity for CYP11B enzymes but has faster in vivo metabolism.

- [123I]IMAZA and [125I]IMTO : Iodinated this compound analogs demonstrate comparable adrenal uptake but lower metabolic stability than [11C]this compound, limiting their utility in SPECT imaging .

Clinical Competitors in Adrenal Imaging

- AVS (Adrenal Vein Sampling): The gold standard for PA diagnosis but is invasive and technically challenging. This compound PET-CT shows comparable accuracy (93% sensitivity, 95% specificity) in identifying aldosterone-producing adenomas, offering a non-invasive alternative .

- CXCR4-Targeted Tracers : Emerging agents targeting chemokine receptors show promise but lack CYP11B specificity, resulting in higher off-target uptake compared to this compound .

Biologische Aktivität

Metomidate is a synthetic imidazole derivative primarily used as an anesthetic agent and for diagnostic imaging of adrenal disorders. Its biological activity is largely attributed to its potent inhibition of cytochrome P450 enzymes, particularly CYP11B1 and CYP11B2, which are critical in the biosynthesis of adrenal hormones such as cortisol and aldosterone. This characteristic makes this compound a valuable tool in both clinical and research settings.

This compound acts as a selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). By inhibiting these enzymes, this compound effectively reduces the production of cortisol and aldosterone, leading to potential therapeutic effects in conditions like hyperaldosteronism.

Enzyme Inhibition

- CYP11B1 : Involved in cortisol synthesis.

- CYP11B2 : Responsible for aldosterone production.

The selectivity of this compound for these enzymes has been leveraged in various imaging studies to assess adrenal gland function and pathology.

Diagnostic Imaging

This compound is utilized in positron emission tomography (PET) imaging, specifically labeled with carbon-11 () or fluorine-18 (), to visualize adrenal tumors and assess conditions like primary aldosteronism (PA).

Key Studies

- PET Imaging Efficacy : A study demonstrated that -metomidate PET correctly identified 42 out of 47 histologically proven adrenocortical tumors, achieving an 89% sensitivity .

- Comparative Studies : Research comparing -metomidate PET to adrenal vein sampling (AVS) showed that this compound PET had accuracies of 72.7% for predicting biochemical success after surgery, compared to 63.6% for AVS .

- Case Studies : In a case involving bilateral primary aldosteronism, -metomidate PET-CT revealed significant uptake in adrenal nodules, guiding surgical intervention .

Anesthetic Use

This compound has also been studied as an injectable anesthetic agent. Research indicated that it provides superior anesthesia compared to traditional agents like pentobarbitone in murine models .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of this compound indicates rapid distribution and metabolism, which is crucial for its application in both imaging and anesthesia. The compound's lipophilicity allows it to cross biological membranes efficiently, facilitating its rapid action.

Case Study Data Table

| Case Study | Patient Condition | Imaging Method | Outcome |

|---|---|---|---|

| Case 1 | Primary Aldosteronism | -metomidate PET-CT | Successful identification of adrenal adenoma |

| Case 2 | Adrenocortical Carcinoma | -fluoroethyl-etomidate | Visualization of metastatic lesions |

| Case 3 | Treatment-resistant Hypertension | -metomidate PET-CT | Guided surgical intervention with positive outcome |

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Metomidate, and how do they differ from its analog etomidate?

- Methodological Answer: Conduct comparative in vitro binding assays using GABAA receptor subtypes to evaluate affinity differences. Pair this with in vivo studies measuring recovery times and adrenocortical activity in rodent models to assess functional divergence .

Q. What experimental protocols are recommended for administering this compound in aquatic versus mammalian models?

- Methodological Answer: For aquatic species (e.g., zebrafish), use immersion-based delivery at 5–10 mg/L for sedation. For mammals (e.g., mice), intraperitoneal injection at 10–20 mg/kg is standard. Document variables like water temperature (aquatic) or fasting state (mammals) to control metabolic variability .

Q. How should researchers address variability in sedation efficacy across species or strains?

- Methodological Answer: Perform pilot dose-response curves with at least three dose tiers. Use nonlinear regression to calculate ED50 values and stratify results by species/strain. Report batch-specific purity (via certificates of analysis) to exclude impurity-driven variability .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s adrenocortical suppression be reconciled in meta-analyses?

- Methodological Answer: Apply PRISMA guidelines to systematically review study designs. Stratify data by administration route (e.g., bolus vs. infusion), species, and co-administered analgesics. Use random-effects models to quantify heterogeneity and subgroup analysis to identify confounding variables .

Q. What strategies optimize reproducibility in longitudinal studies using this compound?

- Methodological Answer: Implement standardized metadata templates (e.g., MIAME for molecular data) to document anesthesia duration, vital signs, and post-procedural care. Use version-controlled electronic lab notebooks to track protocol adjustments and raw data provenance .

Q. How can researchers integrate metabolomic data with behavioral endpoints in this compound studies?

- Methodological Answer: Pair LC-MS/MS analysis of this compound plasma concentrations with ethological video tracking (e.g., ZebraLab for fish). Apply time-series alignment tools (e.g., R’s

mkinpackage) to correlate pharmacokinetic curves with sedation/recovery behavioral scores .

Q. What computational approaches predict this compound’s off-target effects in non-model organisms?

- Methodological Answer: Use homology modeling (e.g., SWISS-MODEL) to predict GABAA receptor structures in understudied species. Validate predictions with patch-clamp electrophysiology and cross-reference with Tox21 databases for off-target risk assessment .

Methodological Best Practices

- Data Management : Adopt discipline-specific metadata schemas (e.g., EML for ecology) to describe experimental conditions, including anesthesia duration, environmental parameters, and ethical approvals .

- Safety Protocols : Use nitrile gloves (tested for chemical resistance) during handling and document exposure controls (e.g., fume hood use) in compliance with OSHA guidelines .

- Conflict Resolution : For conflicting dose-response data, publish raw datasets with FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable independent reanalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.